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Introduction

MicroRNA-122 (miR-122) is a highly conserved, liver-specific microRNA that plays a pivotal
role in hepatic physiology and pathology. Accounting for approximately 70% of the total miRNA
population in adult hepatocytes, miR-122 is a central regulator of liver homeostasis, lipid and
iron metabolism, and the host-virus interactions underlying hepatitis C and B infections.[1][2][3]
[4] Furthermore, its dysregulation is strongly implicated in the pathogenesis of hepatocellular
carcinoma (HCC), making it a molecule of significant interest for diagnostic, prognostic, and
therapeutic development. This guide provides a comprehensive overview of the biogenesis and
multifaceted functions of miR-122, supported by quantitative data, detailed experimental
protocols, and pathway visualizations.

Biogenesis of miR-122

The biogenesis of miR-122 follows the canonical microRNA processing pathway, a multi-step
process that begins in the nucleus and culminates in the cytoplasm with the production of the
mature, functional miRNA.

o Transcription: The journey of miR-122 begins with its transcription from a single genomic
locus on human chromosome 18.[1] This process is carried out by RNA polymerase II, which
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generates a long primary transcript known as pri-miR-122.[1] The pri-miR-122 transcript is
part of a non-coding RNA exon. The transcription of pri-miR-122 is subject to regulation, for
instance, it is controlled in a circadian manner in mice by the nuclear receptor REV-ERBa.

Nuclear Processing: Within the nucleus, the pri-miR-122 transcript, which can be several
kilobases long, is processed by the Microprocessor complex. This complex comprises the
RNase Ill enzyme Drosha and its essential cofactor, DiGeorge syndrome critical region 8
(DGCRS8). Drosha cleaves the pri-miR-122 to release a shorter, approximately 70-nucleotide
hairpin-shaped precursor molecule called pre-miR-122.

Nuclear Export: The newly synthesized pre-miR-122 is then actively transported out of the
nucleus into the cytoplasm. This translocation is mediated by the nuclear transport receptor
Exportin-5, in a process that is dependent on the GTP-binding nuclear protein Ran.

Cytoplasmic Processing: Once in the cytoplasm, the pre-miR-122 hairpin is recognized and
further processed by another RNase Il enzyme, Dicer. Dicer cleaves the terminal loop of the
pre-miR-122, yielding a short, double-stranded RNA duplex of about 22 nucleotides in
length.

RISC Loading and Mature miRNA Formation: This miRNA/miRNA* duplex is then loaded into
an Argonaute (Ago) protein, a key component of the RNA-induced silencing complex (RISC).
Typically, one strand of the duplex, the mature miR-122 (the guide strand), is preferentially
retained within the RISC, while the other strand (the passenger strand, or miR-122*) is
degraded. The mature miR-122, now part of the active RISC, is ready to bind to its target
messenger RNAs (MRNAS) and exert its regulatory functions.
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Caption: The canonical biogenesis pathway of miR-122.
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Functions of miR-122

miR-122 is a pleiotropic regulator involved in a wide array of hepatic functions. Its high level of
expression underscores its importance in maintaining liver-specific gene expression patterns
and cellular homeostasis.

Liver Homeostasis and Development

miR-122 is crucial for maintaining the differentiated state of hepatocytes.[4] Studies in mice
lacking the gene for miR-122a have shown that these animals are viable but develop
steatohepatitis, fibrosis, and eventually hepatocellular carcinoma, highlighting the essential role
of miR-122 in liver health.[2][5]

Regulation of Lipid and Cholesterol Metabolism

One of the most well-characterized functions of miR-122 is its role in regulating lipid and
cholesterol metabolism.[6][7][8][9][10] Inhibition of miR-122 in mice leads to a significant
reduction in plasma cholesterol levels, increased hepatic fatty-acid oxidation, and a decrease in
the rates of hepatic fatty-acid and cholesterol synthesis.[6] These effects are mediated through
the regulation of a network of genes involved in these pathways.

Parameter Effect of miR-122 Inhibition Reference
Plasma Cholesterol Decreased [6][71[8]
Hepatic Fatty-Acid Oxidation Increased [6]

Hepatic Fatty-Acid Synthesis Decreased [6]

Hepatic Cholesterol Synthesis Decreased [6]

Liver Steatosis (in diet-induced
] Improved [6]
obesity)

Role in Viral Hepatitis

Hepatitis C Virus (HCV): Uniquely, miR-122 is a host factor that is essential for the replication
of the Hepatitis C virus.[1][11][12] Instead of repressing its target, miR-122 binds to two sites in
the 5' untranslated region (UTR) of the HCV genome, which surprisingly promotes viral
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replication.[1] The proposed mechanisms for this include stabilization of the viral RNA genome
and enhancement of its translation.[1][13][14] This critical dependence of HCV on miR-122 has
led to the development of anti-miR-122 oligonucleotides as a therapeutic strategy for HCV
infection.[7][12]

Hepatitis B Virus (HBV): In contrast to its role in HCV infection, miR-122 appears to have an
inhibitory effect on Hepatitis B virus replication.[15][16][17] Studies have shown that miR-122
expression is often downregulated in patients with chronic HBV infection.[18] HBV mRNAs may
act as a "sponge" to sequester and inhibit the function of miR-122.[17]

Virus Role of miR-122 Mechanism Reference

Binds to 5' UTR,

Hepatitis C Virus Pro-viral (promotes - )
o stabilizes viral RNA, | R iz | e |
(HCV) replication) _
enhances translation
Downregulated in
Hepatitis B Virus Anti-viral (inhibits chronic infection; HBV
. [15][16][17][18]
(HBV) replication) MRNA may sequester

miR-122

Role in Hepatocellular Carcinoma (HCC)

miR-122 generally functions as a tumor suppressor in the liver.[3] Its expression is frequently
and significantly reduced in hepatocellular carcinoma compared to healthy liver tissue, and
lower levels of miR-122 are correlated with a poorer prognosis.[3] Re-introduction of miR-122
into HCC cell lines has been shown to reduce their tumorigenic properties and sensitize them
to chemotherapeutic agents.[3] Several target genes of miR-122 that are involved in
tumorigenesis have been identified, including ADAM10, IGF1R, and cyclin G1.
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Multifaceted Functions of miR-122
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Experimental Workflows for miR-122 Research
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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